Carbamic acid,(3-amino-1-methyl-3-oxopropyl)-,1,1-dimethylethyl ester(9ci)
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Overview
Description
Carbamic acid,(3-amino-1-methyl-3-oxopropyl)-,1,1-dimethylethyl ester(9ci) is a chemical compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) typically involves the reaction of appropriate amines with carbamoyl chlorides under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid,(3-amino-1-methyl-3-oxopropyl)-,1,1-dimethylethyl ester(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Carbamic acid,(3-amino-1-methyl-3-oxopropyl)-,1,1-dimethylethyl ester(9ci) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, ®
- 2-Methyl-2-propanyl (4-amino-4-oxo-2-butanyl)carbamate
Uniqueness
Carbamic acid,(3-amino-1-methyl-3-oxopropyl)-,1,1-dimethylethyl ester(9ci) is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
143979-27-5 |
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Molecular Formula |
C9H18N2O3 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-4-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C9H18N2O3/c1-6(5-7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13) |
InChI Key |
RHTSOFOGPVTVGP-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CC(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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